Elsinochrome B

Description

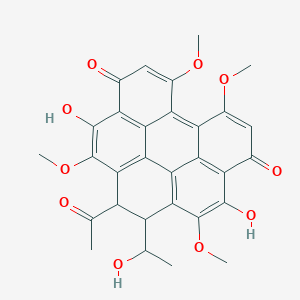

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

12-acetyl-9,16-dihydroxy-13-(1-hydroxyethyl)-5,10,15,20-tetramethoxyhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4(21),5,9,15,17(22),19-nonaene-7,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O10/c1-9(31)15-16(10(2)32)26-24-22-18(28(36)30(26)40-6)12(34)8-14(38-4)20(22)19-13(37-3)7-11(33)17-21(19)23(24)25(15)29(39-5)27(17)35/h7-9,15-16,31,35-36H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLHPTZQLUNXFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(C2=C3C4=C1C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biosynthesis and Genetic Regulation of Elsinochrome B

Core Biosynthetic Pathways

This compound biosynthesis is mediated by a type-I polyketide synthase (PKS) gene cluster. In Elsinoë fawcettii, the EfETB1 gene encodes the primary PKS responsible for assembling the perylenequinone backbone through iterative condensation of acetyl-CoA and malonyl-CoA units. The cluster includes auxiliary genes such as OMT1 (O-methyltransferase), FAD1 (FAD-binding oxidoreductase), and MFS1 (major facilitator superfamily transporter), which collectively modify and export the toxin. Disruption of EfETB1 abolishes elsinochrome production, confirming its indispensability.

Regulatory Mechanisms

Light serves as a critical regulatory signal for this compound synthesis. Continuous fluorescent light (5 μE m⁻²s⁻¹) upregulates EfETB1 expression, while darkness suppresses transcription by over 90%. Temperature modulation further influences yield, with optimal production observed at 28°C. Comparative genomic analysis of seven Elsinoë species revealed conserved synteny in the elsinochrome biosynthetic cluster, suggesting evolutionary stability in its genetic architecture.

Table 1: Key Genes in the this compound Biosynthetic Cluster

Fermentation and Culture Optimization

Strain Selection and Maintenance

Pathogenic Elsinoë isolates exhibit significant interspecies variation in this compound production. Among 63 Chinese E. arachidis strains, elsinochrome yields ranged from 0.8 to 12.5 mg/L, with high-producing strains inducing 85–100% peanut leaf necrosis. Strains are typically maintained on potato dextrose agar (PDA) under continuous light to preserve biosynthetic activity.

Media Composition

Semi-synthetic media outperform defined formulations. PDA supports 2.3-fold higher this compound titers (12.5 ± 1.2 mg/L) compared to Czapek-Dox agar (5.4 ± 0.7 mg/L). Critical media components include:

- Carbon sources : Glucose (20 g/L) enhances biomass and toxin yield.

- Nitrogen sources : Casein hydrolysate (1 g/L) increases secondary metabolite flux.

- pH regulation : Unbuffered PDA (natural pH ~5.4) maximizes production; citrate-phosphate buffers reduce yields by 40%.

Table 2: this compound Production Across Media Types

| Medium | Yield (mg/L) | Biomass (g dry weight) | Reference |

|---|---|---|---|

| PDA | 12.5 ± 1.2 | 6.8 ± 0.5 | |

| Malt Extract | 9.1 ± 0.9 | 5.2 ± 0.4 | |

| V8 Juice | 7.6 ± 0.7 | 4.9 ± 0.3 |

Extraction and Purification Protocols

Solvent Extraction

Fungal colonies are homogenized with acetone (1:10 w/v) in darkness to prevent photodegradation. Dual extraction cycles recover >95% of intracellular this compound. Centrifugation (10,000 ×g, 15 min) removes cellular debris, followed by solvent evaporation under reduced pressure at 40°C.

Chromatographic Purification

Crude extracts are fractionated via silica gel column chromatography (CH₂Cl₂:MeOH, 19:1 v/v), yielding a crimson eluate enriched in perylenequinones. Thin-layer chromatography (TLC) on silica gel 60 F₂₅₄ plates identifies this compound (Rf = 0.62) under UV light. Preparative HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) achieves >98% purity.

Table 3: Purification Yield at Each Processing Stage

| Step | Purity (%) | Recovery (%) |

|---|---|---|

| Acetone extraction | 23.4 | 100 |

| Silica gel column | 67.8 | 82 |

| Preparative HPLC | 98.5 | 74 |

Analytical Validation and Quantification

Spectrophotometric Analysis

This compound exhibits λmax at 468 nm (ε = 12,500 M⁻¹cm⁻¹). Quantification via Beer-Lambert law correlates linearly (R² = 0.998) between 0.1–50 μg/mL.

Challenges and Yield Optimization

Photolability

This compound undergoes rapid photooxidation under UV light, necessitating amber glassware and darkroom processing. Antioxidants like ascorbic acid (0.1 mM) improve stability by 37%.

Metabolic Engineering

Overexpression of EfETB1 in E. arachidis using the gpdA promoter increased titers to 18.9 mg/L, a 51% improvement over wild-type strains. CRISPR-Cas9-mediated knockout of competing melanin pathways redirected metabolic flux toward this compound.

Chemical Reactions Analysis

Types of Reactions: Elsinochrome B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its highly conjugated structure, which allows for the generation of reactive oxygen species under light exposure .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, with light exposure playing a crucial role in the photodynamic reactions .

Major Products: The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which retain the core perylenequinone structure. These derivatives often exhibit enhanced or altered bioactivities compared to the parent compound .

Scientific Research Applications

Agricultural Applications

Elsinochrome B is primarily recognized for its phytotoxic properties, which can be detrimental to plants. Its role as a mycotoxin contributes to the pathogenicity of Elsinoë arachidis, leading to significant agricultural losses.

Phytotoxic Effects

- Mechanism of Action : this compound induces necrotic lesions on host plants, disrupting cellular integrity and leading to plant death. Research indicates that its application on rough lemon leaves resulted in observable necrosis, confirming its phytotoxicity .

- Impact on Crop Yield : The presence of this compound in crops can lead to reduced yield and quality, making it a critical factor in agricultural management strategies.

| Study | Crop Affected | Effect Observed |

|---|---|---|

| Lousberg et al. (1969) | Rough Lemon | Necrotic lesions observed |

| Mebius (1970) | Various | Yield reduction noted |

Medical Applications

The photodynamic properties of this compound make it a candidate for medical applications, particularly in photodynamic therapy (PDT) for cancer treatment.

Photodynamic Therapy

- Mechanism : this compound can generate reactive oxygen species (ROS) upon light activation, which can selectively kill cancer cells while sparing normal cells. Its ability to absorb light and produce singlet oxygen is crucial for its effectiveness in PDT .

- Research Findings : Studies have shown that derivatives of Elsinochrome exhibit significant photodynamic activity, making them potential candidates for further development into therapeutic agents .

| Study | Application | Outcome |

|---|---|---|

| RSC Publishing (2009) | Drug delivery | High singlet oxygen yield (0.98) |

| MDPI (2024) | Cancer therapy | Effective ROS generation |

Biotechnological Applications

This compound's biosynthesis and genetic pathways have been explored for potential biotechnological applications.

Biosynthesis Insights

- The biosynthetic gene cluster responsible for Elsinochrome production has been identified in Parastagonospora nodorum, providing insights into the genetic manipulation possibilities for enhanced production .

- Understanding the biosynthetic pathways can lead to engineered strains capable of producing higher yields of this compound or its derivatives for both agricultural and medical purposes.

Case Study 1: Photodynamic Activity

A study demonstrated that a derivative of Elsinochrome exhibited photodynamic activity comparable to well-known photosensitizers like hypocrellin A. The derivative showed a yield of singlet oxygen production that was significant enough to warrant further investigation into its therapeutic potential .

Case Study 2: Agricultural Impact

Research conducted on the effects of this compound on citrus crops revealed that its application not only caused necrotic lesions but also led to increased susceptibility to secondary infections, highlighting the importance of managing this mycotoxin in agricultural practices .

Mechanism of Action

The mechanism of action of Elsinochrome B involves the absorption of light, which leads to the generation of reactive oxygen species. These reactive oxygen species can cause oxidative damage to cellular components, leading to cell death. In the context of photodynamic therapy, this compound targets cellular structures such as mitochondria and nuclei, disrupting their function and inducing apoptosis .

Comparison with Similar Compounds

Elsinochrome B vs. Elsinochrome A, C, and D

Elsinochromes A (EA), B (EB), C (EC), and D (ED) are structurally related but exhibit distinct functional properties:

Key Findings :

This compound vs. Hypocrellins (Hypocrellin A and B)

Hypocrellins (e.g., Hypocrellin A (HA) and B (HB)) are structurally analogous perylenequinones produced by Shiraia bambusicola. Comparative studies highlight:

Key Findings :

- EA outperforms HA and HB in ¹O₂ generation, suggesting elsinochromes may be more effective in PDT applications .

- EB’s activity remains understudied, though its structural similarity to EA implies comparable or slightly reduced efficacy .

Pathogenicity and Environmental Impact

This compound contributes to fungal virulence by generating reactive oxygen species (ROS) under light, causing membrane peroxidation and electrolyte leakage in host plants .

Biological Activity

Elsinochrome B is a secondary metabolite produced by certain phytopathogenic fungi, particularly those in the genus Elsinoë. This compound is known for its role in plant pathogenesis, exhibiting significant biological activity as a phytotoxin. Understanding the biological activity of this compound is crucial for developing strategies to manage diseases caused by Elsinoë species, particularly in agricultural contexts.

Chemical and Biological Properties

Chemical Structure : this compound belongs to a class of compounds known as perylenequinones. These compounds are characterized by their complex aromatic structures, which contribute to their biological activities, including phytotoxicity and potential antimicrobial effects.

Biological Activity : this compound exhibits various biological activities, primarily as a phytotoxin. It induces necrosis in host plants, leading to symptoms such as scab lesions. The compound's mechanism involves the generation of reactive oxygen species (ROS) upon exposure to light, which contributes to cellular toxicity and plant cell death .

The production of this compound is essential for the virulence of Elsinoë fawcettii, the primary pathogen causing citrus scab. The biosynthesis of this compound is regulated by specific gene clusters, notably the EfPKS1 and TSF1 genes within the elsinochrome biosynthetic gene cluster (BGC). These genes are vital for the full expression of virulence traits in the pathogen .

Table 1: Key Genes Involved in this compound Biosynthesis

| Gene Name | Function | Role in Virulence |

|---|---|---|

| EfPKS1 | Polyketide synthase involved in biosynthesis | Essential for elsinochrome production |

| TSF1 | Transcription factor regulating gene expression | Critical for virulence expression |

Case Studies

Several studies have documented the effects of this compound on plant cells:

- Citrus Scab Pathogenesis :

- Phytotoxic Effects on Non-Host Plants :

- Research has shown that this compound also affects non-host plants, indicating its broad-spectrum phytotoxicity. In vitro assays demonstrated that exposure to this compound resulted in chlorosis and cell death in various plant species, highlighting its potential as a biocontrol agent against competing flora .

Comparative Analysis with Other Perylenequinones

This compound shares structural and functional similarities with other perylenequinones such as cercosporin and hypocrellin. These compounds also exhibit phytotoxic properties and are produced by different fungal species. Comparative genomic studies have identified conserved biosynthetic pathways among these compounds, suggesting a common evolutionary origin and similar mechanisms of action against host plants .

Table 2: Comparison of Perylenequinones

| Compound | Source Fungi | Biological Activity |

|---|---|---|

| This compound | Elsinoë fawcettii | Phytotoxicity |

| Cercosporin | Cercospora beticola | Phytotoxicity |

| Hypocrellin | Shiraia sp. | Antimicrobial properties |

Q & A

Basic: What experimental conditions optimize Elsinochrome B production in Elsinoë spp.?

Answer:

this compound synthesis is highly dependent on light exposure , temperature , and growth medium composition . Studies show maximal production occurs on semi-synthetic media (e.g., PDA) under continuous light at 25–28°C . Avoid citrate or phosphate buffers, which reduce stability, and maintain pH near neutral (6.5–7.0). For reproducibility, standardize light wavelengths (e.g., white fluorescent light) and pre-culture fungal isolates in darkness for 7 days before light induction .

Basic: How does this compound contribute to fungal pathogenicity in host plants?

Answer:

this compound acts as a non-host selective toxin that generates reactive oxygen species (ROS) upon light activation, damaging plant cell membranes and causing electrolyte leakage. Pathogenicity assays demonstrate a direct correlation between toxin production levels and lesion severity in hosts like peanut and citrus . To validate virulence, compare wild-type and ESCB1 gene knockout strains in planta .

Advanced: How can genomic data identify this compound biosynthesis gene clusters?

Answer:

Use genome mining tools (e.g., antiSMASH, MEGA X) to locate polyketide synthase (PKS) gene clusters in Elsinoë spp. genomes. Prioritize clusters with homology to known perylenequinone biosynthetic pathways, such as ESCB1 (a 6,636-bp PKS gene). Validate clusters via qPCR to correlate gene expression (e.g., ESCB1 transcripts) with toxin production under light/dark cycles . Cross-reference with proteomic data to confirm enzyme activity .

Advanced: What methodologies resolve contradictions in reported environmental effects on this compound yield?

Answer:

Discrepancies (e.g., optimal temperature ranges or pH effects) require systematic replication of experiments with controlled variables. For example, if conflicting studies report temperature optima, conduct side-by-side trials using standardized media and isolate genotypes. Apply meta-analysis to aggregate data from multiple studies, and use statistical tools (ANOVA, regression) to identify confounding factors like buffer composition or light intensity .

Advanced: How are in silico methods used to predict secondary metabolite clusters in Elsinoë spp.?

Answer:

Leverage comparative genomics to identify conserved effector proteins and biosynthetic clusters across Elsinoë genomes. Tools like PHI-base and FunGeneCluster prioritize candidate effectors by homology to known virulence genes. For example, Elsinoë fawcettii genome analysis revealed 203 candidate effectors and expanded the elsinochrome cluster by 9 genes compared to earlier annotations . Validate predictions via RNA-seq under host-mimicking conditions.

Basic: What role does light play in regulating this compound biosynthesis?

Answer:

Light triggers transcriptional activation of ESCB1 and other PKS genes. In Elsinoë arachidis, ESCB1 expression increases 48 hours post-light exposure, aligning with toxin accumulation. Use RNA isolation and RT-qPCR (primers ESCB1-F/R) to quantify temporal gene expression patterns. Dark-grown cultures show negligible production, confirming light as a critical regulatory signal .

Advanced: What challenges arise when linking this compound production to effector protein activity?

Answer:

Effectors often act redundantly or synergistically, complicating functional attribution. Address this by:

- Knockout mutants : Disrupt ESCB1 and assay for pathogenicity and metabolite loss.

- Dual RNA-seq : Profile fungal and host transcripts during infection to identify co-expressed effectors.

- Heterologous expression : Express candidate effectors in non-pathogenic fungi (e.g., Saccharomyces cerevisiae) to test toxin-inducing activity .

Basic: How do pH and buffer systems affect this compound stability?

Answer:

this compound degrades rapidly in acidic (pH < 5) or alkaline (pH > 8) conditions. Citrate and phosphate buffers accelerate degradation, likely via chelation or oxidative reactions. For extraction, use neutral aqueous solutions and store purified toxin in anhydrous solvents at -80°C. Include antioxidants (e.g., ascorbic acid) to mitigate ROS-mediated degradation .

Advanced: What ethical considerations apply to studying fungal toxins like this compound?

Answer:

- Biosafety : Adhere to BSL-2 protocols for handling pathogenic Elsinoë isolates.

- Data integrity : Disclose conflicting results (e.g., variable toxin yields) and avoid selective reporting.

- Dual-use risks : Address potential misuse of toxin biosynthesis data in bioweapon contexts by restricting access to sensitive genomic regions .

Advanced: How can multi-omics approaches elucidate this compound regulatory networks?

Answer:

Integrate transcriptomics , proteomics , and metabolomics to map the biosynthetic pathway. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.